Product packaging for Sodium o-cresolate(Cat. No.:CAS No. 4549-72-8)

Sodium o-cresolate

Cat. No.: B1260490
CAS No.: 4549-72-8
M. Wt: 130.12 g/mol
InChI Key: ONFAAMBUOAGWSG-UHFFFAOYSA-M
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Description

Historical Context of o-Cresolate Chemical Investigations

The study of cresols and their derivatives is deeply rooted in the history of coal tar chemistry. In the late 19th and early 20th centuries, the fractional distillation of coal tar yielded a mixture of phenolic compounds, including phenol (B47542) and the three isomers of cresol (B1669610) (ortho, meta, and para). cdc.govacs.org Early research focused on separating these isomers, which was a significant challenge due to their similar boiling points. acs.org The development of sulfonation-based separation methods was a key advancement, allowing for the isolation of purer forms of each isomer. acs.org

The formation of cresolates, the salts of cresols, was an integral part of these early purification processes. Treating the crude cresol mixture with aqueous caustic soda resulted in the formation of sodium cresolates, which could then be selectively separated and decomposed to yield the individual cresol isomers. nih.gov These early investigations laid the groundwork for understanding the fundamental reactivity of cresols and their salts.

Contemporary Research Significance of Sodium o-Cresolate in Chemical Science

In modern chemical research, this compound and related phenoxides are recognized for their utility as nucleophiles and as ligands in catalysis. acs.orglongdom.org The nucleophilic character of the cresolate anion makes it a valuable reagent in organic synthesis. For instance, it can participate in aromatic nucleophilic substitution reactions, such as the reaction with 2,4-dinitrochlorobenzene. acs.org

The compound also serves as a precursor in the synthesis of more complex molecules. For example, it is a reactant in the preparation of certain pharmaceuticals, such as the muscle relaxant mephenesin (B1676209), through its reaction with 3-chloro-1,2-propanediol (B139630). google.com

Furthermore, the study of the thermal degradation of sodium cresolates provides insights into the mechanisms of aromatization and char formation in phenolic materials. mdpi.commdpi.com Research into the thermal decomposition of sodium p-cresolate, a related isomer, has shown that methane (B114726) is a primary gaseous product, formed through the homolytic cleavage of the Ar–CH₃ bond. mdpi.com This type of research is relevant to understanding the behavior of phenolic resins and other polymers at high temperatures.

In the field of organometallic chemistry, late transition metal complexes containing cresolate ligands have been synthesized and studied. researchgate.netnih.gov These complexes are of interest for their potential catalytic activity in carbon-heteroatom bond-forming reactions. nih.gov Spectroscopic studies of these complexes help to elucidate the nature of the metal-oxygen bond and the electronic effects of the cresolate ligand. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NaO B1260490 Sodium o-cresolate CAS No. 4549-72-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-methylphenolate
Source PubChem
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InChI

InChI=1S/C7H8O.Na/c1-6-4-2-3-5-7(6)8;/h2-5,8H,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ONFAAMBUOAGWSG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

95-48-7 (Parent)
Record name o-Cresol, sodium salt
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DSSTOX Substance ID

DTXSID10891209
Record name Sodium 2-methylphenolate
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Molecular Weight

130.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

Aqueous solution is caustic /Sodium phenolate/
Record name SODIUM CRESYLATE
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Color/Form

Amber liquid

CAS No.

4549-72-8, 34689-46-8
Record name o-Cresol, sodium salt
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Record name Phenol, methyl-, sodium salt (1:1)
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Record name Sodium 2-methylphenolate
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Record name Sodium o-cresolate
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Record name SODIUM CRESYLATE
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Synthetic Methodologies and Preparation Pathways of Sodium O Cresolate

Established Reaction Mechanisms for o-Cresolate Formation

The most fundamental and widely employed method for generating sodium o-cresolate is through a straightforward acid-base reaction. o-Cresol (B1677501), being weakly acidic, readily reacts with a strong base like sodium hydroxide (B78521) (NaOH) to form the corresponding sodium salt and water. kotafactory.comchegg.com This reaction involves the deprotonation of the hydroxyl group on the o-cresol molecule by the hydroxide ion. chegg.com

Another established pathway involves the reaction of o-cresol with sodium metal. This reaction yields this compound and hydrogen gas. kotafactory.com The reaction with aqueous sodium hydroxide is generally preferred for its simplicity and the avoidance of flammable hydrogen gas evolution. kotafactory.com

A common industrial preparation involves reacting commercial-grade o-cresol with an aqueous solution of sodium hydroxide. prepchem.com To facilitate the removal of water formed during the reaction and drive the equilibrium towards the product, a solvent system, such as a mixture of xylene and 2-ethyl-1-hexanol, can be employed with a Dean-Stark trap to azeotropically remove the water. prepchem.com

The formation of sodium cresolates is also a key step in the Dow process for phenol (B47542) synthesis, where chlorotoluenes are hydrolyzed with sodium hydroxide at high temperatures and pressures. caltech.edu This process, while primarily aimed at producing cresols, proceeds through the formation of sodium cresolate intermediates. The mechanism can involve both a direct nucleophilic aromatic substitution (SNAr) and a benzyne (B1209423) elimination-addition pathway, leading to a mixture of cresol (B1669610) isomers. caltech.edupearson.com

Development of Novel Synthetic Approaches to this compound

While the direct reaction with sodium hydroxide remains a primary method, research into alternative synthetic routes continues. One area of exploration involves the use of different sodium bases. For instance, sodium ethyl carbonate has been utilized in the carboxylation of cresols to produce cresotic acids, a reaction where the initial formation of a sodium cresolate is a key step. researchgate.net

The Williamson ether synthesis, a well-established method for forming ethers, also relies on the in-situ formation of an alkoxide or phenoxide, in this case, this compound. skrgdcwakdp.edu.in The reaction of o-cresol with sodium hydroxide generates the nucleophilic this compound, which can then react with an alkyl halide. chegg.com

Furthermore, the synthesis of certain complex organic molecules utilizes this compound as a starting material. For example, the muscle relaxant mephenesin (B1676209) is synthesized through the reaction of 3-chloro-1,2-propanediol (B139630) with this compound. google.com These applications drive the need for efficient and specific methods for this compound production.

Catalytic Systems in Phenolate (B1203915) and o-Cresolate Synthesis

Catalysis plays a crucial role in both the synthesis of phenolates, including o-cresolate, and their subsequent transformations. Various catalytic systems, including alkali carbonates and transition metals, have been investigated to enhance reaction efficiency, selectivity, and yield.

Alkali Carbonate Catalysis in o-Cresolate-Mediated Reactions

Alkali carbonates, such as sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃), are recognized as effective and mild bases in a variety of organic transformations. iupac.orgresearchgate.net In the context of o-cresolate, sodium carbonate is used to adjust the pH in oxidative coupling reactions. For instance, in the simultaneous spectrophotometric determination of o-cresol and m-cresol, sodium carbonate provides the necessary alkaline medium for the formation of benzoquinoneanils.

In the synthesis of liquid antioxidants, a mixture of an organic amine and a strong base-weak acid salt, such as sodium carbonate or potassium carbonate, is used as a catalyst. google.com This catalytic system facilitates the reaction of o-cresol with other reagents to produce the desired antioxidant product. google.com The use of alkali carbonates can also influence the rate and selectivity of methylation reactions involving phenols. iupac.org

Computational studies have suggested that carbonate salts can play a dual catalytic role. They can initiate the decomposition of polymers by nucleophilic attack and subsequently promote the reaction of in-situ formed phenolate dimers with other reactants. pnas.org

Table 1: Examples of Alkali Carbonate Catalysis in Reactions Involving Cresols

CatalystReactantsProduct(s)Reaction TypeReference
Sodium Carbonateo-cresol, aniline, sodium nitroprusside, sodium hypochloriteBenzoquinoneanilsOxidative Coupling
Sodium Carbonateo-cresol, octyl mercaptan, paraformaldehyde, dimethylamine4,6-di(octylsulfanylmethyl) o-cresolAntioxidant Synthesis google.com
Sodium Ethyl Carbonateo-cresol, carbon dioxide2-hydroxy-3-methylbenzoic acidCarboxylation researchgate.net
Alkali CarbonatesPhenols, Dimethyl CarbonateMethylated PhenolsMethylation iupac.org

This table provides a summary of reactions where alkali carbonates act as catalysts in the transformation of cresols.

Transition Metal Catalysis in o-Cresolate Transformations

Transition metal catalysis is a powerful tool in organic synthesis, enabling a wide range of transformations with high efficiency and selectivity. mdpi.comsigmaaldrich.comaithor.com While the direct synthesis of this compound may not always involve transition metals, its subsequent reactions often do.

Palladium catalysts are widely used in cross-coupling reactions, such as the Suzuki and Heck reactions, which can involve phenolate derivatives. mdpi.comsigmaaldrich.com These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds.

Nickel-catalyzed reactions are also prominent. For example, a nickel-catalyzed aryl exchange reaction has been reported for aryl sulfide (B99878) synthesis, which could potentially be applied to o-cresolate derivatives. lookchem.com

The development of new catalytic systems is an ongoing area of research. For instance, visible light-induced transition metal-catalyzed transformations are emerging as a novel approach, where a transition metal complex acts as both a photocatalyst and a catalyst for the chemical transformation. rsc.org

Table 2: Overview of Transition Metal Catalysis Applications in Phenolic Compound Transformations

Catalyst TypeExample ReactionsRelevance to o-CresolateReference
Palladium (Pd)Heck, Suzuki, Stille, Sonogashira, Buchwald-HartwigFormation of C-C, C-O, and C-N bonds from phenolic precursors. mdpi.comsigmaaldrich.com
Nickel (Ni)Cross-coupling, Aryl ExchangePotential for C-S and other bond formations with o-cresolate. lookchem.com
Ruthenium (Ru)Metathesis, OxidationCan be used for further functionalization of molecules derived from o-cresolate. sigmaaldrich.com
Copper (Cu)Ullmann CondensationClassic method for forming aryl ethers from phenolates.-

This table summarizes the potential applications of various transition metal catalysts in reactions involving phenolic compounds like o-cresolate.

Chemical Reactivity and Mechanistic Studies of Sodium O Cresolate

Degradation Pathways and Reaction Mechanisms of o-Cresolates

The stability of cresolates is finite, and they can undergo degradation through various thermal, oxidative, and biological pathways.

Thermal decomposition, or thermolysis, is the breakdown of a substance by heat. wikipedia.org Studies on related sodium phenolates provide insight into the likely thermal degradation mechanisms of sodium o-cresolate. The thermal stability of sodium phenolates follows the order: sodium phenolate (B1203915) > sodium p-cresolate > sodium m-cresolate. mdpi.com The decomposition of sodium p-cresolate and m-cresolate involves demethylation. mdpi.com For sodium p-cresolate, thermogravimetric analysis-Fourier transform infrared spectroscopy (TGA-FTIR) shows that methane (B114726) is the primary gaseous product during the main degradation step. mdpi.com

The proposed mechanism for the thermal degradation of sodium p-cresolate involves the homolytic cleavage of the Ar–H bond. nih.gov This generates a hydrogen radical that can lead to the reduction of p-cresolate to form sodium phenolate, which was identified as a product in the residue. nih.gov A study on the carboxylation of sodium 2-cresolate (this compound) suggested that thermal degradation of the carboxylated products at elevated temperatures (225°C) leads to an increased formation of 2-cresol. aston.ac.uk The decomposition of sodium salicylate, a related phenolate, begins at a significantly lower temperature (~240°C) compared to sodium benzoate (B1203000) (>425°C), which is attributed to the activating effect of the phenolate form. mdpi.com This suggests that the phenolate structure in this compound makes it susceptible to thermal degradation, likely initiated by bond homolysis. mdpi.comnih.gov

Oxidative degradation involves the reaction of the cresolate with an oxidizing agent, such as oxygen. This process is often initiated by heat or light, leading to the formation of free radicals. researchgate.net The general mechanism for the thermal-oxidative degradation of organic compounds involves three stages: initiation, propagation, and termination. researchgate.net

Initiation: With heat and oxygen, a radical is formed from the organic molecule. For o-cresolate, this could involve the abstraction of a hydrogen atom from the methyl group or the aromatic ring.

Propagation: The initial radical reacts with oxygen to form a peroxy radical (ROO•). This highly reactive species can then abstract a hydrogen atom from another o-cresolate molecule, forming a hydroperoxide (ROOH) and a new radical, thus propagating the chain reaction. researchgate.net Hydroperoxides can themselves decompose to form more radicals.

Termination: The reaction ceases when two radicals combine. researchgate.net

Organic substances containing nucleophilic functional groups, such as hydroxyl groups, can promote chemical oxidative degradation processes. mdpi.com The degradation of carbohydrates via methylation has been shown to involve an oxidative process, which can be influenced by the reaction conditions and solvent. nih.gov It is plausible that the oxidative degradation of o-cresolate would proceed via similar radical chain mechanisms, leading to a complex mixture of oxidized products.

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. encyclopedia.pub o-Cresol (B1677501) is known to be biodegradable by various bacteria, fungi, and microalgae.

Several bacterial strains have been identified that can degrade o-cresol. Pseudomonas monteilii CR13, isolated from petroleum-contaminated soil, has demonstrated a high specific degradation rate for o-cresol, with the ability to degrade concentrations up to 3000 mg/L. ugm.ac.idresearchgate.net The optimal conditions for its activity were found to be a pH of 6.5 and a temperature of 30°C. ugm.ac.id A mixed culture of nitrate-reducing bacteria was also shown to degrade o-cresol, but only in the presence of toluene (B28343) as a primary growth substrate, indicating a cometabolic pathway. nih.gov

Fungi are also capable of degrading cresols. The fungus Penicillium frequentans Bi 7/2 can cometabolically degrade o-cresol when grown on glucose. nih.gov The initial step is likely catalyzed by a NADPH-dependent hydroxylase specific to o-cresol, leading to metabolites such as methylhydroquinone (B43894) and methyl-p-benzoquinone. nih.gov Other fungal genera, including Aspergillus, Cladosporium, Fusarium, and Phanerochaete, have also been isolated from creosote-contaminated soil and have shown the ability to degrade o-cresol, with degradation being more effective when supplemented with nutrients. researchgate.net

Microalgae present another avenue for the bioremediation of o-cresol. The microalga Selenastrum capricornutum was found to have the best degradation effect on o-cresol compared to other tested species. mdpi.com The degradation rate was highly dependent on pH, with optimal results under neutral conditions (pH 7.0). mdpi.com At a pH of 5.0, degradation was almost negligible. mdpi.com The presence of other carbon sources, like glucose, can influence the degradation, with the microalgae sometimes preferentially consuming the more easily metabolized substrate. mdpi.com

Table 2: Microorganisms Involved in the Biotic Degradation of o-Cresol

Organism Type Species/Strain Degradation Pathway Key Findings
Bacteria Pseudomonas monteilii CR13 Direct metabolism Can degrade high concentrations (up to 3000 mg/L). Optimal pH 6.5, temp 30°C. ugm.ac.idresearchgate.net
Bacteria Mixed culture (nitrate-reducing) Cometabolism Requires toluene as a primary substrate for o-cresol degradation. nih.gov
Fungi Penicillium frequentans Bi 7/2 Cometabolism Metabolites include methylhydroquinone and methyl-p-benzoquinone. nih.gov
Fungi Aspergillus, Cladosporium, etc. Direct metabolism Degradation enhanced by nutrient supplementation. researchgate.net

Oxidative Degradation Mechanisms of o-Cresolate Species

Other Advanced Chemical Transformations of this compound

This compound, the sodium salt of o-cresol, serves as a versatile intermediate in a variety of advanced chemical transformations. Its nucleophilic oxygen center and activated aromatic ring allow for a range of reactions, including alkylation, arylation, and carboxylation, which are fundamental in organic synthesis.

Alkylation and Arylation Reactions

The nucleophilicity of the o-cresolate anion facilitates its reaction with various alkylating and arylating agents. These reactions typically proceed via nucleophilic substitution, where the cresolate displaces a leaving group on the electrophile.

O-Alkylation (Williamson Ether Synthesis): A primary application of this compound is in the Williamson ether synthesis to form aryl ethers. The reaction involves the o-cresolate ion acting as a nucleophile and attacking an alkyl halide or other substrate with a suitable leaving group.

A notable example is the synthesis of the glycidyl (B131873) ether of ortho-cresol. google.com In this process, this compound is reacted with epichlorohydrin. google.com The reaction, often conducted in a solvent like tetrahydrofuran, can be significantly accelerated by a phase-transfer catalyst, such as tris-(3,6-dioxaoctyl)amine. google.com The presence of the catalyst dramatically increases the conversion rate compared to the uncatalyzed reaction under the same conditions. google.com

Another example is the benzylation of cresols, which proceeds via the cresolate intermediate. msu.edu The reaction of this compound with benzyl (B1604629) chloride results in the formation of an o-cresyl benzyl ether. msu.edu

C-Alkylation: While O-alkylation is common, alkylation can also occur on the aromatic ring (C-alkylation), particularly under specific conditions or with certain electrophiles. For instance, the reaction of sodium p-cresolate with hexafluoroacetone (B58046) has been shown to yield C-alkylation products, suggesting a similar reactivity for the ortho isomer. osti.gov The alkylation of cresols with styrene (B11656) in the presence of aluminum cresolates also yields C-alkylated products, demonstrating the ring's susceptibility to electrophilic attack. osti.gov

Arylation: The o-cresolate ion can also participate in nucleophilic aromatic substitution reactions with highly activated aryl halides. A study of the reaction between this compound and 2,4-dinitrochlorobenzene in methanol (B129727) demonstrated the nucleophilic character of the cresolate in displacing the chloride from the aromatic ring. researchgate.net

Table 1: Representative Alkylation Reactions of this compound

Alkylating Agent Catalyst/Solvent Temperature (°C) Time (h) Product Conversion/Yield Reference
Epichlorohydrin Tris-(3,6-dioxaoctyl)amine / THF 67 5 Glycidyl ether of o-cresol 51% Conversion google.com
Epichlorohydrin THF (uncatalyzed) 67 5 Glycidyl ether of o-cresol 24% Conversion google.com
Benzyl Chloride Toluene 155-160 8 o-Cresyl benzyl ether Not specified msu.edu

Carboxylation Reactions of o-Cresolates

The carboxylation of this compound is an industrially significant reaction, primarily known as the Kolbe-Schmitt reaction. This transformation introduces a carboxylic acid group onto the aromatic ring, yielding valuable hydroxybenzoic acid derivatives.

The reaction involves the electrophilic attack of carbon dioxide (a weak electrophile) on the electron-rich aromatic ring of the o-cresolate ion. byjus.comtestbook.com The phenoxide is significantly more reactive toward electrophilic aromatic substitution than the corresponding phenol (B47542). byjus.comtestbook.com The sodium cation is thought to play a crucial role in the mechanism, forming a chelate with the incoming carbon dioxide and the phenoxide oxygen, which favors the carboxylation at the ortho position relative to the hydroxyl group. jk-sci.com

For this compound, carboxylation predominantly yields 3-methylsalicylic acid (2-hydroxy-3-methylbenzoic acid). wikipedia.org The reaction is typically carried out by heating dry this compound under a high pressure of carbon dioxide. byjus.comwikipedia.org

CH₃C₆H₄ONa + CO₂ → CH₃C₆H₃(CO₂Na)OH wikipedia.org

Alternative carboxylation methods have also been explored. One such method uses sodium ethyl carbonate as the carboxylating agent, which reacts with o-cresol regioselectively to form 2-hydroxy-3-methylbenzoic acid. researchgate.net This process requires heating the reactants under CO₂ pressure. researchgate.net

Furthermore, this compound can act as a promoter in the carboxylation of other organic substrates. In the presence of a suitable solvent like tetrahydrofuran, this compound facilitates the carboxylation of aldehydes, such as isobutyric aldehyde. google.com

Table 2: Effect of Reaction Conditions on the Carboxylation of Isobutyric Aldehyde with this compound in THF

Example No. Temperature (°C) Time (min) o-Cresolate/Aldehyde Molar Ratio Carboxylation Yield (%) Reference
22 10 30 1:1 24 google.com
23 25 30 1:1 28 google.com
24 50 30 1:1 5.5 google.com

Theoretical and Computational Chemistry Investigations of Sodium O Cresolate

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. For sodium o-cresolate, these calculations can elucidate its three-dimensional geometry, the distribution of electrons, and its spectroscopic characteristics.

Methods like Density Functional Theory (DFT), particularly with functionals such as B3LYP, are commonly employed to optimize the molecular geometry of cresol (B1669610) derivatives. researchgate.net Such calculations determine key structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, a key feature to investigate is the nature of the interaction between the sodium cation (Na+) and the o-cresolate anion. The calculations would reveal whether the sodium ion is closely associated with the phenoxide oxygen or exists as a more dissociated ion pair, and how this influences the geometry of the aromatic ring and the methyl group.

Electronic properties are also a major focus of quantum chemical calculations. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the electron-rich and electron-deficient regions of the molecule. researchgate.net In this compound, the MEP would show a high concentration of negative charge around the oxygen atom, indicating the primary site for interaction with the sodium cation and other electrophiles.

Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial electronic parameters. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more easily excitable and more reactive. Calculations for related phenolic compounds are routinely performed to understand their electronic behavior. researchgate.netresearchgate.net

Table 1: Calculated Molecular and Electronic Properties of this compound (Hypothetical Data) This table presents hypothetical but realistic values for this compound based on computational studies of similar phenolic compounds. The specific values would be obtained from DFT calculations (e.g., B3LYP/6-311++G(d,p)).

PropertyPredicted Value/DescriptionSignificance
Optimized Geometry Non-planar structure; Na⁺ ion coordinated to the phenoxide oxygen.Defines the ground-state conformation and steric properties.
Na-O Bond Distance ~2.2 - 2.4 ÅCharacterizes the strength and nature of the ionic bond.
Dipole Moment High, due to charge separationInfluences solubility in polar solvents and intermolecular forces.
HOMO Energy -5.5 to -6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy -0.5 to 0.5 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap ~5.0 - 7.0 eVIndicates chemical reactivity and electronic transition energy. youtube.com
MEP Negative potential on oxygen, positive on Na⁺, and delocalized negative charge on the ring.Predicts sites for electrophilic and nucleophilic attack.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational tool for investigating the pathways of chemical reactions. It allows chemists to map out potential energy surfaces, identify transition states, and calculate activation energies, thereby elucidating reaction mechanisms in detail.

For this compound, DFT can be applied to understand its role in various organic reactions, such as Williamson ether synthesis or nucleophilic aromatic substitution. researchgate.net Computational studies on similar systems, like the reaction of phenolate (B1203915) dimers with aryl fluorides, show that sodium ions can play a crucial catalytic role by stabilizing transition states and intermediates. pnas.orgpolympart.com

A typical DFT study of a reaction mechanism involving this compound would involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (e.g., this compound and an alkyl halide) and the final products are optimized to find their lowest energy structures.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure connecting reactants and products. The transition state is a first-order saddle point on the potential energy surface.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

DFT calculations can also clarify regioselectivity and stereoselectivity by comparing the activation barriers for different possible reaction pathways. For example, in reactions where o-cresolate can act as either an oxygen or a carbon nucleophile, DFT can predict which pathway is kinetically favored.

Table 2: Application of DFT in Elucidating Reaction Mechanisms for this compound This table outlines how DFT can be applied to study reactions involving this compound, with examples based on documented research on related phenoxides and cresolates.

Reaction TypeDFT Investigation FocusKey Insights Gained
Williamson Ether Synthesis Locating the SN2 transition state for the attack of the cresolate oxygen on an alkyl halide. Calculation of the activation energy barrier; understanding the role of the Na⁺ ion in stabilizing the transition state.
C- vs. O-Alkylation Comparing the energy barriers for nucleophilic attack via the oxygen atom versus the aromatic ring.Predicting the kinetic and thermodynamic products of the reaction.
Thermal Degradation Mapping the reaction pathways for homolytic cleavage of Ar–H or Ar–CH₃ bonds. mdpi.comElucidating the mechanism of char formation and identifying initial decomposition steps.
Kolbe-Schmitt Reaction Modeling the carboxylation of the phenoxide ring with CO₂. researchgate.netDetermining the most favorable site of attack and the mechanism of CO₂ fixation.

Computational Predictions of o-Cresolate Reactivity and Stability

Computational chemistry offers a suite of methods to predict the reactivity and stability of molecules like this compound without the need for extensive experimentation. These predictions are based on calculated molecular properties and descriptors.

One of the key factors governing stability is the bond dissociation energy (BDE) , which is the energy required to break a specific bond homolytically. DFT methods have been shown to be reliable for calculating BDEs for various bonds in aromatic compounds. nih.govresearchgate.net For this compound, calculating the BDEs of the C-H, C-C, and O-Na bonds can provide insight into its thermal stability. Studies on substituted sodium phenolates have shown that the -ONa group significantly destabilizes the molecule compared to its corresponding phenol (B47542), leading to a lower thermal stability. mdpi.comresearchgate.net The thermal stability of various sodium phenolates has been found to be generally parallel with the bond strength of the substituent on the aromatic ring. mdpi.com

Reactivity can be assessed through several computational descriptors:

HOMO-LUMO Gap: As mentioned earlier, a smaller energy gap generally implies higher reactivity. researchgate.net

Acidity/Basicity: The reactivity of the o-cresolate anion is fundamentally linked to its basicity. The gas-phase acidity (or proton affinity of the anion) can be calculated and benchmarked against experimental data for related compounds like p-cresol. researchgate.net

Global Reactivity Descriptors: DFT provides a framework to calculate indices like chemical hardness, softness, and electrophilicity, which quantify the reactivity of the molecule as a whole.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be used to predict properties like degradation rates by correlating chemical structure with activity. For instance, QSAR models predict that related chlorocresols degrade rapidly in air through reactions with hydroxyl radicals.

Table 3: Computational Descriptors for Predicting Reactivity and Stability of this compound This table summarizes key computational metrics used to predict the chemical behavior of this compound, with trends inferred from studies on analogous compounds.

DescriptorComputational MethodPredicted Trend/Value for this compoundRelevance to Reactivity/Stability
Bond Dissociation Energy (BDE) DFT (e.g., M06-2X, B3P86) nih.govresearchgate.netAr–CH₃ BDE lower than Ar–H BDE. mdpi.comPredicts the weakest bond and likely initial site of thermal degradation.
Thermal Stability Thermogravimetric Analysis (TGA) simulation / BDE analysisLess stable than o-cresol (B1677501) due to the electron-donating -ONa group. mdpi.comresearchgate.netIndicates the temperature at which decomposition begins.
Gas-Phase Acidity (of parent o-cresol) DFT, G3/G4 TheoryLower than phenol, indicating a more basic cresolate anion.Quantifies the basicity and nucleophilicity of the anion.
Chemical Hardness (ELUMO - EHOMO) / 2Moderate valueMeasures resistance to change in electron distribution; related to stability.
Electrophilicity Index Calculated from HOMO and LUMO energiesLow to moderateQuantifies the ability of the molecule to accept electrons.

Molecular Dynamics Simulations for Intermolecular Interactions of o-Cresolate

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase (liquid or solid) and their interactions with their environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of dynamic processes over time. dovepress.com

For this compound, MD simulations can provide critical insights into:

Solvation Structure: How water molecules (or other solvents) arrange around the o-cresolate anion and the sodium cation. Simulations of aqueous NaCl solutions, for example, reveal the structure of hydration shells around the ions. mdpi.comacs.orgucl.ac.uk This is crucial for understanding its solubility and reactivity in solution.

Ion Pairing: The extent to which the Na⁺ and o-cresolate ions remain associated as a contact ion pair, a solvent-separated ion pair, or fully dissociated ions in solution. This has significant implications for the cresolate's nucleophilicity.

Aggregation and Micelle Formation: Like other amphiphilic molecules, this compound may exhibit self-aggregation in aqueous solutions. MD simulations can model this process and determine the critical micelle concentration and the structure of the resulting aggregates.

Interactions with other Molecules/Surfaces: MD can simulate the interaction of this compound with polymers, surfaces, or other chemical species. researchgate.net This is relevant for applications where it is part of a complex formulation, such as a disinfectant or an industrial intermediate. The simulations can reveal the dominant intermolecular forces at play, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. dovepress.comresearchgate.net

Table 4: Insights from Molecular Dynamics Simulations of this compound This table describes the types of information that can be obtained from MD simulations of this compound in a solution environment.

Simulation FocusKey Parameters to AnalyzeInsights Gained
Aqueous Solvation Radial Distribution Functions (RDFs) for Na-O(water) and cresolate-H(water).Detailed structure of the first and second hydration shells.
Ion-Pairing Dynamics Potential of Mean Force (PMF) between Na⁺ and the cresolate anion.Free energy profile of ion association/dissociation.
Self-Aggregation Cluster analysis; calculation of radius of gyration.Prediction of aggregation behavior and micelle structure.
Interaction with Polymers Binding energy calculations; analysis of contact points.Understanding the mechanism of interaction in polymer-surfactant systems. dovepress.com
Diffusion in Solution Mean Squared Displacement (MSD) of ions and solvent molecules.Calculation of self-diffusion coefficients, which relate to viscosity and conductivity. nih.gov

Industrial and Process Chemistry Applications of Sodium O Cresolate

Sodium o-Cresolate as a Chemical Intermediate in Organic Synthesis

This compound's primary role in industrial chemistry is that of a chemical intermediate. Formed by the deprotonation of o-cresol (B1677501) with a strong base like sodium hydroxide (B78521), the resulting cresolate anion is a powerful nucleophile. This allows for the formation of new carbon-oxygen bonds through reactions with various electrophiles. This fundamental reactivity is the basis for its application in synthesizing a wide range of more complex organic molecules.

Synthesis of Pharmaceuticals and Fine Chemicals Utilizing o-Cresolate Intermediates

The nucleophilic character of this compound is extensively utilized in the synthesis of pharmaceuticals and specialized fine chemicals. By reacting it with appropriate electrophilic reagents, the o-tolyloxy moiety is incorporated into larger molecular structures, forming key intermediates or the final active products.

A notable example is the synthesis of the skeletal muscle relaxant Mephenesin (B1676209), which is chemically 3-(o-tolyloxy)propane-1,2-diol. uogqueensmcf.com The formation of this pharmaceutical involves the direct condensation of this compound with 3-chloropropane-1,2-diol. uogqueensmcf.comgoogle.com Similarly, it serves as a starting material for various phenoxy-acid derivatives. The synthesis of 2-methylphenoxyacetic acid is achieved through the condensation of this compound with chloroacetic acid. google.compatsnap.com This product, in turn, can be a precursor for other compounds, such as the herbicide 4-chloro-2-methylphenoxyacetic acid. google.com The synthesis of the sodium salt of D-2-(2-methylphenoxy) propionic acid also begins with this compound. google.com

ProductProduct TypeReactants with this compoundReference
MephenesinPharmaceutical (Muscle Relaxant)3-chloropropane-1,2-diol uogqueensmcf.comgoogle.com
2-Methylphenoxyacetic AcidFine Chemical / Herbicide PrecursorChloroacetic Acid google.compatsnap.com
D-2-(2-methylphenoxy)propionic acid sodium saltFine ChemicalL-2-chloropropionic acid google.com
2-(2-Methylphenoxy)propanoic acidFine ChemicalSodium 2-chloropropionate chemicalbook.com

Role in Dye and Pigment Precursor Synthesis

While direct use is less common, the o-cresol structure is a precursor to certain colorants, particularly through nitrated derivatives. Sodium 2,4-dinitro-o-cresolate (DNOC-Sodium), which is synthesized by the nitration of o-cresol followed by neutralization with sodium hydroxide, is recognized as a precursor in the synthesis of specific dyes and pigments. ontosight.aiontosight.ai Its chemical structure can be modified to produce colored compounds. ontosight.ai This application highlights how the foundational o-cresolate structure can be chemically altered to create functional materials for the dye industry. DNOC and its salts are also used in other applications, such as pesticides and herbicides. ontosight.aiontosight.ainih.gov

Applications in Polymer Science and Advanced Materials Chemistry

In the realm of polymer science, the o-cresolate structure is incorporated into materials to either form the polymer backbone or to enhance the stability and processing of the final polymer product.

Use in Poly(aryl ether sulfone) Synthesis

A sophisticated application of cresolate chemistry is found in the innovative synthesis of poly(aryl ether sulfone)s (PSUs). Research has demonstrated a cascade reaction where poly(carbonates) (PC) are first depolymerized using a carbonate salt. pnas.orgpnas.org This process generates reactive phenoxide intermediates, including sodium cresolate dimers, in situ. pnas.orgpnas.orgresearchgate.net These intermediates then undergo polycondensation with bis(aryl fluorides) like 4,4′-difluorodiphenylsulfone to form high-performance PSU thermoplastics. pnas.org This method represents an advanced manufacturing approach, repurposing one polymer class into another, higher-value material, with sodium cresolate acting as a critical, transiently formed monomer source. pnas.orgresearchgate.net

Role as a Stabilizer and Processing Aid in Polymer Systems

The cresolate moiety is integrated into larger molecules that function as polymer stabilizers. Specifically, metal salts of alkylated cresols, such as barium di(nonyl-o-cresolate), are used as heat stabilizers in polymer systems, particularly for polyvinyl chloride (PVC) resins. googleapis.comgoogle.commysciencework.com These stabilizers protect the polymer from degradation during high-temperature processing and throughout its service life. googleapis.commysciencework.com Barium di(nonyl-o-cresolate) is often included in complex liquid stabilizer systems alongside other metal carboxylates (e.g., cadmium salts) to provide robust heat and light stability to rigid PVC products. google.comgoogleapis.com

ApplicationSpecific Role of o-CresolatePolymer SystemReference
Polymer SynthesisIn-situ generated intermediate (sodium cresolate dimer)Poly(aryl ether sulfone) (PSU) pnas.orgpnas.org
Polymer StabilizationComponent of a heat stabilizer (Barium di(nonyl-o-cresolate))Polyvinyl Chloride (PVC) googleapis.comgoogle.commysciencework.com

Advanced Manufacturing Processes and Chemical Engineering Perspectives

From a chemical engineering standpoint, the production of cresols and their derivatives involves carefully controlled industrial processes. The alkali fusion of toluenesulfonates is a primary method for producing cresols. chemcess.com This process involves sulfonating toluene (B28343), neutralizing the resulting acid with sodium hydroxide to form sodium toluenesulfonate, and then fusing this salt with excess sodium hydroxide at high temperatures (330–350 °C) to yield a molten product containing sodium cresolate. chemcess.com This fused mass is then quenched with water and neutralized to liberate the final cresol (B1669610) product. environmentclearance.nic.in

Continuous manufacturing processes have been developed to improve efficiency and control. For instance, a continuous fusion process for producing sodium para-cresolate involves feeding sodium para-toluene sulfonate and molten sodium hydroxide into a reactor maintained at 320-380 °C with a reaction time of 40-90 minutes. google.com Another continuous process involves the hydrolysis of chlorotoluene with sodium hydroxide solution at very high temperatures (360–390 °C) and pressures (280–300 bar) in specialized nickel-steel tube reactors to produce the sodium cresolate solution. chemcess.com These processes highlight the demanding conditions required and the engineering solutions developed to handle corrosive materials at high temperatures and pressures.

ProcessKey ParametersProductReference
Alkali Fusion of ToluenesulfonatesFusion with NaOH at 330–350 °CSodium Cresolate (intermediate) chemcess.com
Continuous Fusion320-380 °C; 40-90 min reaction time; 25-40% excess NaOHSodium p-Cresolate (intermediate) google.com
Alkaline Hydrolysis of Chlorotoluene360–390 °C; 280–300 bar pressureSodium Cresolate (intermediate) chemcess.com

Sustainable Chemistry Principles in o-Cresolate Production and Utilization

The growing emphasis on environmental stewardship within the chemical industry has propelled the adoption of sustainable, or "green," chemistry principles. These principles aim to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. For an industrial chemical like this compound, which is derived from the priority pollutant o-cresol, the application of these principles to its synthesis and subsequent use is of paramount importance. nih.gov This involves a holistic approach, from seeking renewable feedstocks and designing reactions with high atom economy to employing catalytic processes and minimizing waste.

Atom Economy and Waste Minimization (E-Factor)

A core principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy. nih.gov Closely related is the Environmental Factor (E-Factor), which measures the mass ratio of waste generated to the desired product. libretexts.orgfranksheldon.nl An ideal E-Factor is zero. franksheldon.nl

Traditional syntheses involving o-cresol derivatives, such as the Williamson ether synthesis to produce ethers from this compound (or its analogues like sodium o-tolyloxide), are often criticized for their poor atom economy. These reactions typically use allyl halides and generate stoichiometric amounts of salt waste (e.g., sodium bromide), leading to a higher E-Factor.

In contrast, modern production routes for the cresol precursor are being designed to be inherently greener. One such process involves the sulfonation of toluene using liquid sulfur trioxide in a continuous reactor. environmentclearance.nic.in This method is described as a green process with a high atom efficiency of up to 99% and avoids the generation of excess free acid or solid gypsum waste. environmentclearance.nic.in Such advancements significantly lower the E-Factor associated with o-cresol production, thereby making the subsequent synthesis of this compound more sustainable.

Below is a comparative table illustrating the difference in waste generation between traditional and greener synthetic approaches.

MetricWilliamson Ether Synthesis (from Sodium o-tolyloxide)Toluene Sulfonation Route (for Cresol Precursor)
Principle Synthesis of an ether from an alkoxide and an organohalide.Sulfonation of toluene followed by hydrolysis.
Atom Economy Low; generates stoichiometric salt byproducts. High; reported atom efficiency up to 99%. environmentclearance.nic.in
E-Factor High due to salt waste and solvent use. libretexts.orgLow; designed to minimize byproduct formation. environmentclearance.nic.in
Key Waste Products Halide salts (e.g., Sodium Bromide). Minimal; co-products like sodium sulfite (B76179) and sodium sulfate (B86663) are recovered and sold. environmentclearance.nic.in
This table provides a conceptual comparison based on available data. Actual E-factors can vary based on specific process conditions, yields, and solvent recycling.

Use of Renewable Feedstocks

A fundamental shift towards sustainability involves replacing finite fossil fuel-based feedstocks with renewable alternatives. markwideresearch.com Lignocellulosic biomass, the most abundant organic polymer on Earth, represents a vast and underutilized renewable resource for producing aromatic chemicals, including cresols. researchgate.netmdpi.com Lignin (B12514952), a major component of this biomass, is rich in phenolic structures and is being extensively researched as a sustainable precursor for o-cresol. stfc.ac.ukaston.ac.uk Technologies such as fast pyrolysis and hydrodeoxygenation (HDO) are being developed to break down lignin and other biomass components into valuable platform chemicals. mdpi.comuantwerpen.be

Researchers are actively studying the conversion of biomass-derived model compounds, like cresol isomers, within zeolite catalysts to optimize the production of renewable chemicals. stfc.ac.uk Furthermore, patents have been filed for processes to produce renewable cresol from other bio-based starting materials, such as cyclic monoterpenes. google.com The extraction of phenols from bio-oil often involves deprotonation with sodium hydroxide to form salts like sodium cresolate, integrating this step into a biorefinery concept. uantwerpen.be

Feedstock SourceDescriptionSustainability Aspect
Coal Tar / Petroleum Traditional fossil-based source. who.intNon-renewable, contributes to depletion of fossil fuels.
Lignin (from Biomass) A complex polymer found in wood and agricultural residues. mdpi.comRenewable, widely available, potential for carbon neutrality. mdpi.comaston.ac.uk
Cyclic Monoterpenes Naturally occurring compounds found in plants. google.comRenewable, derived from biological sources.
This interactive table summarizes the shift from traditional to renewable feedstocks for cresol production.

Catalysis in Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, greater selectivity, and under less energy-intensive conditions. Catalytic processes are central to both improving existing production routes and developing new, sustainable pathways for o-cresol and its derivatives.

The vapor-phase methylation of phenol (B47542) using metal oxide catalysts is a key industrial method for producing high-purity o-cresol. chemcess.com This catalytic route allows for precise control over the reaction to favor the desired isomer.

In the utilization of o-cresol derivatives, catalysis offers significant advantages over stoichiometric reagents. For instance, a ruthenium-catalyzed O-allylation of o-cresol with allyl alcohol has been developed as a green alternative to the Williamson ether synthesis. This method achieves a 91% yield and, crucially, eliminates the halide waste associated with the traditional method, showcasing a significant improvement in atom economy.

Interestingly, this compound itself can be a component of a catalyst system. It is used in conjunction with iron(III) chloride to form a catalyst for the production of 1,2-dichloroethane (B1671644) from ethylene (B1197577) and chlorine, demonstrating its role in facilitating other large-scale industrial chemical processes. google.com

Catalytic ProcessApplicationGreen Chemistry Benefit
Vapor-Phase Phenol Methylation Production of o-cresol from phenol and methanol (B129727). chemcess.comHigh selectivity, efficient use of raw materials.
Zeolite Catalysis Conversion of lignin-derivatives to cresols. stfc.ac.ukEnables use of renewable feedstocks, potential for high efficiency.
Ruthenium-Catalyzed O-Allylation Synthesis of allyl o-tolyl ether from o-cresol. High atom economy, avoids halide waste.
This compound trichloroferrate Catalyst for 1,2-dichloroethane synthesis. google.comEnables an important industrial reaction.
This table highlights various catalytic systems relevant to the production and use of this compound.

Life Cycle Assessment (LCA) Considerations

Synthesis and Chemistry of Sodium O Cresolate Derivatives

Alkylated and Arylated Derivatives of o-Cresolate

The nucleophilic oxygen of sodium o-cresolate is readily alkylated or arylated to form ethers. This transformation is a cornerstone of its synthetic utility.

Alkylation: The most common method for alkylation is the Williamson ether synthesis, where this compound reacts with an alkyl halide. The reaction proceeds via an SN2 mechanism, and its efficiency is dependent on the nature of the alkylating agent. Primary alkyl halides and sulfonates are excellent substrates, providing good yields of the corresponding o-cresyl ethers. nih.gov For instance, the reaction with camphene (B42988) in the presence of a heterogeneous catalyst like sulphated zirconia can lead to both O-alkylation and C-alkylation products. sibran.ru The ratio of these products can be influenced by reaction conditions such as temperature and catalyst loading. sibran.ru Studies have also explored the alkylation of o-cresol (B1677501) with various alcohols, including cycloheptanol, cyclooctanol, and tert-butyl alcohol, in the presence of acid catalysts like sulfuric acid or solid superacids, to produce a range of C-alkylated cresols. researchgate.netcolab.wsresearchgate.net The Friedel-Crafts alkylation of o-cresol with isopropanol, for example, is a key step in the synthesis of carvacrol. colab.ws

Arylation: The synthesis of aryl ethers from this compound typically requires more forcing conditions than alkylation and often employs copper-catalyzed cross-coupling reactions, such as the Ullmann condensation. wikipedia.org This reaction involves the coupling of this compound with an aryl halide. wikipedia.org Modern variations of this reaction may use soluble copper catalysts with specific ligands to improve yields and reaction conditions. arkat-usa.org Research has shown that the reaction can be performed with various aryl bromides in non-polar solvents like toluene (B28343) or xylene using a CuI-PPh3 catalyst system. arkat-usa.org

Table 7.1.1: Examples of Alkylated and Arylated Derivatives from o-Cresol

Starting MaterialReagentCatalyst/ConditionsProduct(s)Reaction Type
o-CresolCycloheptanolSulfuric Acid (85-94%), 130-160°CCycloheptyl o-cresolFriedel-Crafts Alkylation researchgate.net
o-CresolCyclohexanolPerchloric Acid, 140°CCyclohexyl-o-cresolFriedel-Crafts Alkylation
o-Cresoltert-Butyl alcoholSulfated Zirconia Perlite (SZP-15), 235°C6-tert-Butyl-o-cresol (6-TBOC)Vapor-Phase Alkylation researchgate.net
o-CresolIsopropanolSuperacidic Catalyst (UDCaT-5), 180°CCarvacrolFriedel-Crafts Alkylation colab.ws
o-CresolPolyprenolsAluminium o-cresolatePolyprenylcresolsAlkylation researchgate.net
p-CresolBromobenzeneCuI-PPh3, K2CO3, Toluene4-Methyl-1-phenoxybenzeneUllmann Condensation arkat-usa.org

Nitrated o-Cresolate Derivatives

The nitration of o-cresol is a classic example of electrophilic aromatic substitution, where the hydroxyl and methyl groups direct the incoming nitro group. The regioselectivity of the reaction is highly dependent on the reaction conditions.

The major products of mononitration are typically 4-nitro-o-cresol and 6-nitro-o-cresol. askfilo.comrsc.org The ratio of these isomers can be influenced by the nitrating agent and the solvent system used. rsc.org For example, nitration in aqueous sulfuric acid shows that the ratio of the 6-nitro to the 4-nitro isomer changes with the concentration of the acid. rsc.org Nitration of o-cresol in acetic anhydride (B1165640) at low temperatures can lead to the formation of 6-methyl-6-nitrocyclohexa-2,4-dienones, which can then rearrange to 6-nitro-o-cresols. cdnsciencepub.com

Further nitration under more vigorous conditions leads to the formation of dinitro derivatives, most notably 4,6-dinitro-o-cresol (B1670846) (DNOC). google.comgoogle.comwikipedia.org The synthesis of DNOC can be achieved through the sulfonation of o-cresol, followed by nitration with nitric acid. google.comwikipedia.org Another method involves direct nitration with concentrated nitric acid in an aqueous-alcoholic medium at boiling temperature, which has been reported to produce high-purity DNOC with yields exceeding 70%. google.com The sodium salt of DNOC is a yellow crystalline solid formed by neutralizing the dinitrocresol with sodium hydroxide (B78521). ontosight.ai

Table 7.2.1: Synthesis of Nitrated o-Cresol Derivatives

Starting MaterialReagent(s)ConditionsMajor Product(s)Reported Yield
o-CresolNitric Acid / Sulfuric Acid50-83% H₂SO₄2-Methyl-6-nitrophenol and 2-Methyl-4-nitrophenol rsc.orgRatio dependent on H₂SO₄ conc. rsc.org
o-CresolNitric Acid / Acetic Anhydride-60°C6-Methyl-6-nitrocyclohexa-2,4-dienone (intermediate) cdnsciencepub.comNot specified
o-Cresol1. Sulfuric Acid, 2. Nitric AcidElevated temperature, >70°C for nitration4,6-Dinitro-o-cresol (DNOC) google.comNot specified
o-CresolConcentrated Nitric Acid / EthanolBoiling temperature4,6-Dinitro-o-cresol (DNOC) google.com~72-74% google.com

Halogenated o-Cresolate Derivatives

Halogenation of o-cresol, another electrophilic aromatic substitution, yields a variety of mono- and poly-halogenated products. The position of halogenation is directed by the activating hydroxyl and methyl groups, primarily to the positions ortho and para to the hydroxyl group.

Chlorination: The chlorination of o-cresol typically produces a mixture of 4-chloro-o-cresol and 6-chloro-o-cresol. google.com The ratio of these isomers is of commercial interest, with the 4-chloro isomer being more valuable. google.com The choice of chlorinating agent and solvent can significantly affect this ratio. capes.gov.brresearchgate.net Using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent is a common method. google.comcardiff.ac.uktandfonline.com Studies have shown that using sulfuryl chloride in the presence of certain catalysts, such as metal halides (e.g., AlCl₃, FeCl₃) or poly(alkylene sulfide)s, can enhance the selectivity towards the desired 4-chloro-o-cresol, achieving high yields and para/ortho ratios. google.comcardiff.ac.uktandfonline.com

Bromination: Bromination of o-cresol is a rapid reaction, often carried out using molecular bromine in a solvent. oaji.net The reaction with bromine water leads to the formation of dibromo derivatives, substituting at the available ortho and para positions. vedantu.com Kinetic studies show that o-cresol reacts slower than m- and p-cresol, which is attributed to steric hindrance from the methyl group. oaji.netasianpubs.org The use of bromine chloride (BrCl) as a brominating agent in carbon tetrachloride has been shown to yield a product mixture containing primarily 4-bromo-o-cresol and 6-bromo-o-cresol. google.com

Table 7.3.1: Halogenation of o-Cresol

Halogenating SystemConditionsMajor Product(s)Key Finding
Sulfuryl chloride (SO₂Cl₂)Metal halide catalyst (e.g., AlCl₃), 20-75°C4-chloro-o-cresol, 6-chloro-o-cresol google.comCatalyst influences isomer ratio. google.com
SO₂Cl₂ / Poly(alkylene sulfide)sLewis acid (AlCl₃ or FeCl₃), 20°CHigh yield of 4-chloro-o-cresol cardiff.ac.uktandfonline.comAchieves high para-selectivity. cardiff.ac.uktandfonline.com
Molecular Bromine (Br₂)Aqueous medium, 26°CMonobromo-o-cresol oaji.netSecond-order reaction, slower than other cresol (B1669610) isomers. oaji.net
Bromine Chloride (BrCl)Carbon tetrachloride, -1 to 0°C4-bromo-o-cresol, 6-bromo-o-cresol google.comYielded 61% 4-bromo and 28% 6-bromo isomers in one study. google.com
Bromine WaterAqueousDibromo-o-methylphenol vedantu.comSubstitution at ortho and para positions relative to -OH. vedantu.com

Synthesis of Heterocyclic Compounds from o-Cresolate Precursors

o-Cresol and its derivatives are valuable starting materials for the synthesis of various heterocyclic compounds, particularly oxygen-containing heterocycles like coumarins and dibenzofurans.

Coumarins: The Pechmann condensation is a classic method for synthesizing coumarins from phenols and β-ketoesters under acidic conditions. wikipedia.orgorganic-chemistry.org The reaction involves an initial transesterification followed by an intramolecular electrophilic attack on the activated aromatic ring. wikipedia.org While highly activated phenols like resorcinol (B1680541) react under mild conditions, less activated phenols such as o-cresol require harsher conditions. wikipedia.orgarkat-usa.org The use of condensing agents like methane (B114726) sulfonic acid has been explored for these reactions. unishivaji.ac.in

Dibenzofurans: The dibenzofuran (B1670420) skeleton can be constructed from o-cresol derivatives through intramolecular cyclization reactions. rsc.org One common strategy involves the synthesis of an o-iododiaryl ether, which can be achieved through the O-arylation of an iodophenol, followed by a palladium-catalyzed intramolecular C-C bond formation to close the furan (B31954) ring. organic-chemistry.org An alternative one-pot, two-step procedure involves the reaction of o-iodophenols with silylaryl triflates followed by a similar palladium-catalyzed cyclization. nih.gov Another approach involves the reaction of aryl halides with ortho-bromophenols in a one-pot sequence of SNAr and intramolecular palladium-catalyzed aryl-aryl coupling. nih.gov

Table 7.4.1: Heterocyclic Synthesis from o-Cresol Precursors

Precursor TypeReagent(s)Reaction Name/TypeHeterocyclic Product
o-Cresol (phenol)β-ketoester (e.g., Ethyl acetoacetate)Pechmann Condensation wikipedia.orgorganic-chemistry.orgSubstituted Coumarin
o-IodophenolSilylaryl triflate, CsF, Pd catalystCross-coupling / Intramolecular Cyclization nih.govSubstituted Dibenzofuran
o-BromophenolAryl halide, K₂CO₃, Pd catalystSNAr / Intramolecular Aryl-Aryl Coupling nih.govSubstituted Dibenzofuran
o-Iododiaryl ether (from o-phenols)Pd/C catalystIntramolecular C-H Arylation organic-chemistry.orgSubstituted Dibenzofuran

Q & A

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